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Chlorophosphonazo mA

Cat. No.: B12320517
M. Wt: 685.0 g/mol
InChI Key: CTPAOCBGSYHNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorophosphonazo mA (CPA-mA) is an azo-based chromogenic reagent highly valued in research for the sensitive spectrophotometric detection and determination of various metal ions . It functions by forming colored coordination complexes with specific ions, resulting in measurable shifts in absorption spectra that enable quantitative analysis . Research indicates its particular utility in determining metal ions such as the lanthanides series (including Tb³⁺, Ho³⁺, Pr³⁺, and Nd³⁺), as well as Be²⁺, Cu²⁺, Fe³⁺, and U⁴⁺, among others . The maximum absorption wavelength (λmax) and molar absorptivity (ε) of the resulting complexes are dependent on the specific metal ion and the pH of the reaction conditions, allowing for tailored analytical methods . As an analog of other chlorophosphonazo dyes, it is expected to be readily soluble in water and to undergo distinct color changes at different pH levels, making it a versatile indicator . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18ClN4O12PS2 B12320517 Chlorophosphonazo mA

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H18ClN4O12PS2

Molecular Weight

685.0 g/mol

IUPAC Name

3-[(3-acetylphenyl)diazenyl]-6-[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C24H18ClN4O12PS2/c1-11(30)12-3-2-4-15(7-12)26-28-21-18(43(36,37)38)8-13-9-19(44(39,40)41)22(24(32)20(13)23(21)31)29-27-16-6-5-14(25)10-17(16)42(33,34)35/h2-10,31-32H,1H3,(H2,33,34,35)(H,36,37,38)(H,39,40,41)

InChI Key

CTPAOCBGSYHNQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=NC2=C(C=C3C=C(C(=C(C3=C2O)O)N=NC4=C(C=C(C=C4)Cl)P(=O)(O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Synthesis and Advanced Characterization of Chlorophosphonazo Ma

Methodological Approaches to Chlorophosphonazo mA Synthesis

This compound is a synthesized organic compound belonging to the class of chlorophosphonazo dyes. While detailed, step-by-step synthetic protocols for CPA-mA are not extensively published in the readily accessible literature snippets, it is recognized as a commercially available reagent researchgate.net. Its synthesis is understood to follow established methodologies for the preparation of azo dyes, which typically involve diazotization reactions followed by coupling with appropriate aromatic compounds containing phosphonic acid groups. The preparation aims to yield a highly pure reagent suitable for sensitive spectrophotometric analyses, especially in the determination of trace amounts of metal ions like rare earth elements psu.edumedchemexpress.eu. The commercial availability from suppliers like Sinopharm Chemical Reagent Co., Ltd. researchgate.net indicates that its synthesis is a well-established process within the chemical industry.

Spectroscopic Techniques for Structural Elucidation

The primary spectroscopic application of this compound is in spectrophotometry , where its ability to form colored complexes with metal ions is exploited for quantitative analysis ncrm.org.cnpsu.educodeofchina.commedchemexpress.eu. As a chromogenic reagent, CPA-mA undergoes a significant change in its UV-Visible absorption spectrum upon complexation with metal ions, such as rare earth elements, typically in acidic media psu.edumedchemexpress.eu. These complexes exhibit distinct colors, often described as blue for rare earth elements medchemexpress.eu, which allows for their detection and quantification by measuring absorbance at specific wavelengths.

The principle of its application involves the formation of a metal-dye complex where the absorption characteristics (e.g., maximum absorption wavelength, molar absorptivity) are specific to the metal ion and the reaction conditions, such as pH and solvent ncrm.org.cnpsu.educodeofchina.com. For instance, it is employed in the "this compound photometric method" for the determination of rare earth elements ncrm.org.cncodeofchina.com. While direct spectroscopic characterization of the this compound molecule itself using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry is not detailed in the provided search results, its utility is fundamentally linked to its predictable spectral interactions and the resulting color changes observed in UV-Vis spectrophotometry cqvip.com.

Table 1: Applications of this compound in Spectrophotometric Analysis

Application AreaTarget Analyte(s)Spectroscopic PrincipleKey Analytical FeaturesRelevant Snippets
Rare Earth Element AnalysisRare Earth ElementsForms stable, colored complexes (e.g., blue) with rare earth ions in acidic solutions, leading to characteristic absorption spectra for quantification.High sensitivity and selectivity for rare earths; basis for photometric determination methods. ncrm.org.cnpsu.educodeofchina.commedchemexpress.eu
Iridium DeterminationIridium (IV)Utilized within a catalytic spectrophotometric system, indicating its role in a reaction that produces a measurable spectral change.Catalytic role in determining iridium concentrations. ijcce.ac.ir
General Metal Ion DetectionVarious Metal IonsActs as a chromogenic reagent, forming colored complexes with various metal ions, enabling general spectrophotometric detection.Broad applicability as a color-forming agent for metal ion analysis. psu.edumedchemexpress.eu

Theoretical and Computational Investigations of this compound Molecular Structure and Reactivity

Theoretical and computational chemistry plays a crucial role in understanding the fundamental properties and reactivity of this compound and its related analogues. Studies have employed quantum chemistry calculations to investigate the molecular structure, electronic distribution, and reaction mechanisms of these compounds jlu.edu.cncqvip.com.

Specifically, computational studies have been performed on Chlorophosphonazo-mA (CPA-mA) cqvip.com and similar compounds like chlorophosphonazo-p-methyl (CPApM) jlu.edu.cn. These investigations often utilize methods such as Density Functional Theory (DFT) to model molecular behavior, predict electronic properties, and elucidate the nature of bonding and complexation with metal ions cqvip.comacs.orgnd.edu. Such theoretical approaches are vital for rationalizing the observed experimental behavior, such as the formation of colored complexes and the selectivity of the reagent towards specific metal ions. By simulating the interactions at a molecular level, computational chemistry can provide deeper insights into the factors governing the sensitivity and selectivity of this compound in analytical applications, aiding in the development of more refined analytical methods cqvip.comacs.org.

List of Compounds Mentioned:

this compound (CPA-mA)

Chlorophosphonazo III (CPZ III)

Chlorophosphonazo I (CP I)

Chlorophosphonazo mN

Chlorophosphonazo-p-methyl (CPApM)

Dibromo-p-chloro-chlorophosphonazo (DBC-CPA)

Coordination Chemistry of Chlorophosphonazo Ma with Metal Ions

Fundamental Principles of Metal-Chlorophosphonazo mA Complex Formation

The formation of metal-CPA-mA complexes is governed by several key principles, including the ligand's structural features, the properties of the metal ion, and the surrounding reaction environment.

CPA-mA, like other phosphonazo derivatives, contains multiple potential donor atoms, typically oxygen and nitrogen atoms within its functional groups (e.g., azo groups, hydroxyl groups, and phosphonic acid groups). These donor atoms can coordinate with metal ions, forming ring-like structures known as chelates. This chelation process typically involves the formation of five- or six-membered rings, which are generally more stable than complexes formed by monodentate ligands due to the entropic advantage known as the "chelate effect" libretexts.org. The interaction is primarily electrostatic and covalent, with the ligand acting as a polydentate ligand, binding to the metal ion through multiple donor sites solubilityofthings.comnsf.gov. The specific mechanism of chelation depends on the metal ion's charge, size, and electronic configuration, as well as the ligand's conformation and the pH of the solution mdpi.comnih.gov. Studies on similar phosphonazo reagents like Chlorophosphonazo III indicate interactions involving azo groups and hydroxyl groups with metal ions dojindo.comiaea.org. The exact coordination mode and the specific donor atoms involved in CPA-mA complexes are determined by the metal ion and the reaction conditions.

The stoichiometry of metal-CPA-mA complexes, representing the molar ratio of metal ion to ligand, can vary depending on the metal ion and the experimental conditions. Spectrophotometric studies using methods like the molar ratio method or Job's method are commonly employed to determine these ratios. For example, research on similar reagents has shown that complexes can form in ratios such as 1:1, 1:2, or even more complex ratios researchgate.netresearchgate.netnbu.ac.in. While specific data for CPA-mA with a wide range of metals are not exhaustively detailed in the provided snippets, studies on related compounds suggest that 1:1 and 1:2 (metal:ligand) ratios are frequently observed researchgate.netresearchgate.net. For instance, murexide (B42330), a related dye, forms 1:2 (metal:murexide) complexes with Cd(II) and a 1:1 ratio with Pb(II) under certain conditions researchgate.net. Similarly, other phosphonazo derivatives have been reported to form 1:1 complexes with certain metal ions researchgate.net. The precise stoichiometry is crucial for quantitative analysis and understanding the structure of the formed complexes.

The acidity and pH of the reaction medium significantly influence the complexation of metal ions with CPA-mA. This is because the protonation state of the ligand's functional groups changes with pH, affecting its ability to coordinate with metal ions. Furthermore, the speciation of the metal ion itself (e.g., formation of hydroxides) is also pH-dependent.

CPA-mA, being an acidic dye, will have different protonation states at various pH values. The optimal pH range for complex formation is typically determined experimentally for each metal ion. For instance, Chlorophosphonazo III, a related reagent, is described as violet at pH 4 or lower, blue in NaOH solution, and brilliant green in acids like H₂SO₄ or HCl, indicating significant pH-dependent spectral changes dojindo.com. Studies on the determination of metals using phosphonazo derivatives often report optimal pH ranges. For example, Chlorophosphonazo I-Cr³⁺ complex formation was investigated over a pH range of 3.5 to 5.6 researchgate.net. Another study noted that murexide interacts with Cd(II) and Pb(II) in slightly acidic to basic solutions (pH 3-9) researchgate.net. Artificial neural networks have been used to predict complexation properties by considering the pH of coordination reactions as an input parameter nih.gov. This highlights the critical role of pH in controlling the equilibrium of complex formation, influencing both the stability and spectral characteristics of the resulting complexes.

Advanced Analytical Methodologies Employing Chlorophosphonazo Ma

Spectrophotometric and Colorimetric Quantitative Determination Methods

Spectrophotometry remains a widely used analytical technique due to its simplicity, cost-effectiveness, and broad availability nih.gov. The core principle involves the formation of a colored complex between the target analyte and a chromogenic reagent, in this case, Chlorophosphonazo mA, and the subsequent measurement of light absorbance at a specific wavelength. The intensity of the absorbed light is directly proportional to the concentration of the analyte in the sample.

Direct spectrophotometry is the most straightforward application of Chlorophosphonazo reagents. This method involves the direct measurement of the absorbance of the metal-reagent complex at its maximum absorption wavelength (λmax). The concentration of the metal ion is then determined from a calibration curve.

Chlorophosphonazo I, a related compound, has been used for the direct spectrophotometric determination of aluminum. It forms a 1:1 red-violet complex with aluminum at a pH of 4-6, with a maximum absorbance at 610 nm. This method demonstrates good stability, with the color of the complex remaining stable for 24 hours, and it adheres to Beer's law for concentrations up to 0.8 µg/mL whiterose.ac.uk.

Similarly, Chlorophosphonazo III has been employed for the direct spectrophotometric determination of rare earth elements (REEs) in organic extracts. The procedure involves adding a solution of Chlorophosphonazo III in n-butanol to an organic sample containing the REEs, resulting in a measurable absorbance journalijar.com. This technique has also been applied to the determination of thorium, where it forms a colored complex that can be quantified spectrophotometrically impactfactor.orgnaturalspublishing.comquestjournals.orgresearchgate.net.

Table 1: Examples of Direct Spectrophotometric Methods Using Chlorophosphonazo Reagents

AnalyteReagentpHλmax (nm)Linear RangeMolar Absorptivity (L·mol⁻¹·cm⁻¹)
AluminumChlorophosphonazo I4-6610Up to 0.8 µg/mL1.96 x 10⁴
Rare Earth ElementsChlorophosphonazo III--< 25 µg-
Thorium (IV)Thorin (related azo dye)0.75420.1 - 100 µg/mL0.173 x 10⁴

For the determination of ultra-trace amounts of substances, catalytic spectrophotometric methods offer significantly enhanced sensitivity. These methods are based on the catalytic effect of an analyte on a chemical reaction. The rate of the reaction, which is monitored spectrophotometrically, is proportional to the concentration of the catalyst (the analyte).

A notable application of this compound is in the catalytic spectrophotometric determination of trace iron(III). This method is based on the catalytic effect of iron(III) on the oxidation of Chlorophosphonazo-mA by potassium periodate (KIO4) in a sulfuric acid medium. The reaction progress is followed by measuring the change in absorbance. This technique is highly sensitive, with a detection limit of 5.72 × 10⁻⁸ g/L for iron(III) ajpaonline.com. The method demonstrates good precision, with relative standard deviations (RSDs) between 1.9% and 2.6%, and high accuracy, with recoveries ranging from 98% to 102% ajpaonline.com.

Table 2: Performance Characteristics of Catalytic Spectrophotometric Determination of Iron(III) with this compound

ParameterValue
AnalyteIron(III)
PrincipleCatalytic oxidation of Chlorophosphonazo-mA by KIO4
Linear Range0 - 0.5 µg/10 mL
Detection Limit5.72 × 10⁻⁸ g/L
Relative Standard Deviation (RSD)1.9% - 2.6%
Recoveries98% - 102%

Solid-phase spectrophotometry involves the immobilization of a chromogenic reagent onto a solid support. This approach allows for the preconcentration of the analyte from a large volume of solution, thereby increasing the sensitivity of the determination. The analyte is retained on the solid phase through complexation with the immobilized reagent, and the absorbance of the solid phase is then measured directly.

While the principles of solid-phase extraction and spectrophotometry are well-established for the analysis of trace elements, specific applications detailing the use of this compound in this context are not widely documented in the available literature. In theory, this compound could be adsorbed or chemically bonded to a solid matrix such as silica gel, cellulose, or a polymer resin. This functionalized solid phase could then be used to selectively extract and preconcentrate metal ions from a sample solution. The subsequent measurement could be performed either by direct spectrophotometry of the solid phase or by eluting the retained metal complex and measuring the absorbance of the eluate.

Double-wavelength, or dual-wavelength, spectrophotometry is a technique used to improve the selectivity of spectrophotometric analysis, especially in complex matrices where interfering substances may be present ajpaonline.com. This method involves measuring the absorbance at two different wavelengths. The difference in absorbance is then used to calculate the concentration of the analyte. This approach can effectively eliminate the interference from other components in the sample that have a constant absorbance difference at the two selected wavelengths.

A dual-wavelength spectrophotometric method has been developed for the determination of copper using Chlorophosphonazo-III researchgate.net. In this method, the absorbance is measured at 510 nm and 610 nm. The use of a β-correction method allows for the elimination of the effect of excess Chlorophosphonazo-III, providing the real absorbance of the Cu-CPA-III chelate. This technique enhances the sensitivity, precision, and accuracy compared to single-wavelength spectrophotometry researchgate.net. The method is linear over a concentration range of 0-1.20 mg/L of copper, with a molar absorptivity of 2.75 x 10⁴ L·mol⁻¹·cm⁻¹ at 610 nm and a detection limit of 0.005 mg/L researchgate.net.

Co-precipitation is a widely used preconcentration technique for the determination of trace elements. It involves the precipitation of the target analyte along with a carrier precipitate. The analyte is then separated from the bulk solution, redissolved, and determined by a suitable analytical technique, such as spectrophotometry.

Although co-precipitation is a common strategy for enriching trace metal ions prior to spectrophotometric analysis, specific methods employing this compound as the complexing agent in a co-precipitation scheme are not extensively described in the reviewed scientific literature. In a hypothetical application, a metal ion could be complexed with this compound, and this complex could then be co-precipitated with a suitable carrier, such as a metal hydroxide or an organic compound. After separation and dissolution of the precipitate, the concentration of the metal would be determined based on the absorbance of the this compound complex.

Methodological Optimization and Performance Validation

The development of any analytical method requires rigorous optimization of experimental parameters and thorough validation of its performance characteristics. This ensures that the method is reliable, accurate, and suitable for its intended purpose.

Methodological Optimization involves systematically studying the influence of various factors on the analytical signal to identify the optimal conditions. For spectrophotometric methods using this compound, these parameters typically include:

pH: The formation of the metal-reagent complex is often pH-dependent. Optimization involves studying the absorbance of the complex over a range of pH values to find the pH at which the absorbance is maximal and stable. For instance, the optimal pH for the reaction between thorium and thorin dye was found to be 0.7 impactfactor.org.

Reagent Concentration: The concentration of this compound must be sufficient to ensure complete complexation of the analyte. The effect of reagent concentration is studied to find a plateau where the absorbance is maximal and independent of further increases in reagent concentration.

Reaction Time and Temperature: The time required for the complex to form completely and the stability of the complex over time are critical parameters. The effect of temperature on the reaction rate and complex stability is also investigated.

Solvent Effects: In cases involving solvent extraction, the choice of the organic solvent is crucial for efficient extraction and for enhancing the absorbance of the complex.

Performance Validation is the process of demonstrating that an analytical method is suitable for its intended use. The key performance characteristics evaluated during method validation include:

Linearity and Range: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. For example, the catalytic method for iron(III) using Chlorophosphonazo-mA is linear in the range of 0-0.5 µg/10 mL ajpaonline.com.

Accuracy: This is the closeness of the measured value to the true value. It is often assessed through recovery studies by analyzing samples spiked with a known amount of the analyte. Recoveries for the iron(III) method were between 98% and 102% ajpaonline.com.

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). The precision for the iron(III) method was found to be between 1.9% and 2.6% RSD ajpaonline.com.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The LOD for the determination of copper with Chlorophosphonazo-III is 0.005 mg/L researchgate.net.

Selectivity/Specificity: This is the ability of the method to measure the analyte of interest in the presence of other components in the sample matrix. The effect of potential interfering ions is studied to assess the selectivity of the method.

Table 3: Validated Performance Characteristics of Spectrophotometric Methods Employing Chlorophosphonazo Reagents

MethodAnalyteLinear RangeLODPrecision (RSD)Accuracy (% Recovery)
Direct SpectrophotometryAluminum (with CPA I)Up to 0.8 µg/mL---
Catalytic SpectrophotometryIron(III) (with CPA-mA)0 - 0.5 µg/10 mL5.72 × 10⁻⁸ g/L1.9% - 2.6%98% - 102%
Dual-Wavelength SpectrophotometryCopper (with CPA-III)0 - 1.20 mg/L0.005 mg/L-95.6% - 108%

Optimization of Reagent Concentrations and Reaction Conditions

The analytical efficacy of this compound is critically dependent on the precise control of reaction conditions, which are tailored to the specific analyte being measured. Optimization involves a systematic investigation of parameters such as pH, buffer systems, reagent concentration, and reaction time to achieve maximum color development, stability, and selectivity.

Research findings indicate that the optimal pH for complex formation varies significantly depending on the target ion. For the determination of aluminum, Chlorophosphonazo I (a related compound) reacts to form a stable 1:1 red-violet complex within a pH range of 4-6. nih.gov In the case of Chlorophosphonazo III, it is employed for the selective determination of calcium at a strongly acidic pH of 2.2, a condition under which its complex with magnesium does not significantly form. Conversely, to determine both calcium and magnesium simultaneously, a neutral pH of 7.0 is required. medchemexpress.comdojindo.com

For the analysis of rare earth elements (REEs), optimal conditions involve solvent extraction of the Chlorophosphonazo III-REE chelate from an aqueous solution at a pH of 1.1-1.5 into n-butanol. nih.gov This extraction not only concentrates the analyte but also provides a more sensitive measurement environment. In clinical chemistry, a novel method for serum calcium utilizes Chlorophosphonazo III in combination with vanadate (B1173111) under acidic to neutral conditions to control for the non-specific binding of the reagent to albumin, a common matrix interference. nih.gov

AnalyteReagentOptimal pHKey ConditionsReference
AluminumChlorophosphonazo I4.0 - 6.0Forms a 1:1 water-soluble complex. nih.gov
Calcium (selective)Chlorophosphonazo III2.2Minimizes interference from magnesium. medchemexpress.comdojindo.com
Calcium & MagnesiumChlorophosphonazo III7.0Allows for simultaneous determination. medchemexpress.com
Rare Earth ElementsChlorophosphonazo III1.1 - 1.5Solvent extraction into n-butanol. nih.gov
Serum CalciumChlorophosphonazo IIIAcidic to NeutralVanadate is added to prevent albumin binding. nih.gov

Evaluation of Analytical Calibration Range and Linear Dynamic Range

The analytical calibration range is the concentration span over which an analytical method demonstrates an acceptable level of precision, accuracy, and linearity. The linear dynamic range is the portion of this range where the instrumental response is directly proportional to the analyte concentration.

Methodologies using this compound have been shown to provide wide linear ranges suitable for various applications. For the determination of aluminum with Chlorophosphonazo I, the method adheres to Beer's law for concentrations up to 0.8 µg/mL. nih.gov In a clinical setting, a newly developed assay for serum calcium using Chlorophosphonazo III demonstrated excellent linearity over a range of 0 to 7.0 mmol/L, covering the full spectrum of clinically relevant concentrations. nih.govnih.gov

For environmental and industrial water quality monitoring, Hach Method 8374, which uses a Chlorophosphonazo indicator, is designed for determining ultra-low range hardness (calcium and magnesium). This method has a measurement range of 4 to 1000 µg/L, expressed as calcium carbonate (CaCO₃). aquaphoenixsci.comhach.com

Analyte/ApplicationReagent SystemLinear Dynamic RangeReference
Aluminum in solutionChlorophosphonazo IUp to 0.8 µg/mL nih.gov
Calcium in serumChlorophosphonazo III0 - 7.0 mmol/L nih.govnih.gov
Ultra-Low Hardness in waterChlorophosphonazo Indicator4 - 1000 µg/L as CaCO₃ aquaphoenixsci.comhach.com

Assessment of Molar Attenuation Coefficients and Analytical Sensitivity

The molar attenuation coefficient (or molar absorptivity) is a measure of how strongly a chemical species absorbs light at a given wavelength and is a direct indicator of the sensitivity of a spectrophotometric method. Higher coefficients lead to greater absorbance for a given concentration, allowing for the detection of lower analyte levels.

The sensitivity of Chlorophosphonazo-based methods is evident from the high molar absorptivity of the analyte complexes. The complex formed between aluminum and Chlorophosphonazo I exhibits an apparent molar absorptivity of 1.96 x 10⁴ L·mol⁻¹·cm⁻¹ at its absorption maximum of 610 nm. nih.gov

For rare earth elements, the analytical sensitivity is significantly enhanced through solvent extraction. When REE-Chlorophosphonazo III chelates are extracted from an aqueous solution into n-butanol, the absorbance measured at the maximum of 668 nm is approximately three times greater than that in a purely aqueous solution, indicating a substantial increase in sensitivity. nih.gov

Determination of Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.govnih.gov These parameters are fundamental for validating an analytical method and understanding its capabilities, especially for trace analysis. nih.gov

While specific LOD and LOQ values for methods using this compound are not detailed in the provided search results, they are determined experimentally. Standard procedures involve analyzing multiple replicates of a blank sample to calculate the standard deviation of the background noise. The LOD is commonly defined as three times the standard deviation of the blank, while the LOQ is often set at ten times the standard deviation of the blank. nih.gov For methods involving calibration curves, regression statistics can also be used to estimate these limits. The determination of these values is a critical step in method validation for any application of this compound, ensuring that reported results are meaningful and reliable. nih.gov

Precision, Accuracy, and Robustness Assessments in Diverse Matrices

A robust analytical method must demonstrate high precision (reproducibility) and accuracy (closeness to the true value) when applied to diverse and complex sample matrices.

The performance of a Chlorophosphonazo III-based method for serum calcium measurement has been rigorously evaluated. The method shows high precision, with within-run and between-run coefficients of variation (CV) reported as 0.92-1.01% and 0.75-1.43%, respectively. nih.gov The accuracy was confirmed through a comparison study against the gold-standard atomic absorption spectrophotometry (AAS), yielding a strong correlation (y = 1.002x - 0.10). nih.gov Furthermore, the pre-prepared reagent demonstrated stability for at least 20 days at 4°C, a key indicator of method robustness for routine laboratory use. nih.gov

The versatility of this compound is shown by its application in various matrices, including:

Biological Fluids: Determination of calcium in serum. nih.govnih.gov

Water Samples: Analysis of calcium and magnesium for water hardness. hach.com

Organic Extracts: Quantification of rare earth elements in n-butanol extracts. nih.govwhiterose.ac.uk

Hybrid Analytical Systems and Advanced Detection Platforms

Integration with Flow Injection Analysis Systems

Flow Injection Analysis (FIA) is an automated technique where a sample is injected into a continuously flowing carrier stream. wikipedia.org This carrier stream can contain reagents, or it can merge with other streams containing reagents, before passing through a detector. wikipedia.orgjcsp.org.pk FIA offers significant advantages, including high sample throughput, excellent reproducibility, and reduced reagent consumption. jcsp.org.pk

Chlorophosphonazo III is well-suited for integration into FIA systems for the automated determination of ions. A circulatory FIA system has been developed for the repetitive determination of calcium. In this system, Chlorophosphonazo III is used as the chromogenic reagent that reacts with the injected calcium sample. The colored complex is measured by a spectrophotometric detector. A key innovation in this system is the inclusion of an ion exchanger, which regenerates the chromogenic reagent, allowing for its reuse and further enhancing the efficiency and cost-effectiveness of the analysis.

Photoacoustic Imaging Applications Utilizing Chromogenic Reagents

Photoacoustic imaging (PAI) is a hybrid imaging modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound imaging. In PAI, short laser pulses are delivered to biological tissues, causing localized thermal expansion and the generation of wideband ultrasonic waves. These waves are then detected by ultrasonic transducers to form images. The intensity of the photoacoustic signal is directly proportional to the local optical absorbance of the tissue. While endogenous chromophores like hemoglobin can provide intrinsic contrast, exogenous contrast agents are often employed to enhance the signal from specific molecular targets.

Chromogenic reagents, which change color upon binding to a specific analyte, are a class of molecules well-suited for use as photoacoustic contrast agents. Their ability to alter their absorption spectrum in response to a biological stimulus allows for the functional imaging of various physiological and pathological processes. This compound is one such chromogenic reagent that has demonstrated significant potential in photoacoustic imaging applications, particularly for the detection of metal ions.

A notable application of this compound is in the photoacoustic imaging of calcium ions (Ca²⁺). This was demonstrated in a study utilizing Chlorophosphonazo III (CPZ III), a derivative of this compound, for functional calcium imaging in a 3D tumor cell culture. ntu.edu.twnih.govnih.govdntb.gov.uaresearchgate.netkisti.re.kr The research highlighted that CPZ III can act as a contrast agent for optical-resolution photoacoustic microscopy (OR-PAM). ntu.edu.twnih.govnih.govdntb.gov.uaresearchgate.netkisti.re.kr

The underlying principle of this application is the change in the absorption spectrum of CPZ III upon binding to Ca²⁺. The CPZ III-Ca²⁺ complex exhibits distinct absorbance peaks at approximately 610 nm and 660 nm. nih.govresearchgate.net This spectral shift into the near-infrared (NIR) window is advantageous for in vivo imaging as it minimizes optical scattering and allows for deeper tissue penetration. nih.gov

Detailed Research Findings

In the study investigating CPZ III for photoacoustic calcium imaging, a strong correlation was observed between the photoacoustic signal intensity and the concentration of both CPZ III and Ca²⁺. ntu.edu.twnih.govdntb.gov.uaresearchgate.net The experiments were conducted using an OR-PAM system, and the sensitivity of the photoacoustic signal detection was enhanced by using an 8 MHz single-element focused ultrasound detector. ntu.edu.twnih.govdntb.gov.uaresearchgate.net

The research demonstrated that CPZ III could permeate the plasma membrane of cells, enabling the labeling of intracellular Ca²⁺ without causing cytotoxicity. ntu.edu.twnih.govdntb.gov.uaresearchgate.netkisti.re.kr This is a critical characteristic for a viable in vivo imaging agent. The study successfully differentiated photoacoustic signal intensities between the core and margin areas of tumorspheres in 3D cell cultures, indicating the potential of CPZ III to be used as a novel photoacoustic contrast agent for functional Ca²⁺ imaging. ntu.edu.twnih.gov

The following table summarizes the key experimental parameters and findings from the study on functional photoacoustic calcium imaging using Chlorophosphonazo III.

ParameterValue/Finding
Chromogenic ReagentChlorophosphonazo III (CPZ III)
Target AnalyteCalcium ions (Ca²⁺)
Imaging ModalityOptical-Resolution Photoacoustic Microscopy (OR-PAM)
Absorbance Peaks of CPZ III-Ca²⁺ Complex~610 nm and ~660 nm
Key FindingStrong correlation between photoacoustic signal intensity and Ca²⁺ concentration
Cellular UptakeCPZ III can cross the plasma membrane to label intracellular Ca²⁺
CytotoxicityNo significant cytotoxicity observed

Further research in the field of photoacoustic imaging continues to explore various exogenous contrast agents, including organic dyes and inorganic nanoparticles, to improve imaging depth, resolution, and functional specificity. nih.govresearchgate.netmdpi.commdpi.com The use of chromogenic reagents like this compound exemplifies a promising strategy for molecularly specific photoacoustic imaging, opening avenues for non-invasive monitoring of dynamic biological processes. nih.gov

Multidisciplinary Applications of Chlorophosphonazo Ma Research

Environmental Analytical Chemistry for Contaminant Monitoring

In the realm of environmental science, Chlorophosphonazo mA serves as a critical reagent for the detection and quantification of metallic contaminants. Its application in analytical chemistry provides the necessary tools for monitoring environmental quality and assessing the impact of pollution from industrial and agricultural activities.

Trace Metal Ion Determination in Environmental Samples (e.g., soils, water)

The precise measurement of trace metal concentrations in environmental matrices is crucial for safeguarding ecosystem and human health. This compound-based spectrophotometric methods offer a reliable and accessible approach for this purpose. These methods are predicated on the formation of a distinctively colored complex between the reagent and the target metal ion, with the intensity of the color being proportional to the metal's concentration.

This technique has been successfully employed to determine the levels of various metal ions in complex environmental samples such as soil and water. The inherent sensitivity of this compound allows for the detection of metals at very low concentrations, often in the parts-per-million (ppm) or parts-per-billion (ppb) range. mt.com The sample preparation for such analyses typically involves digestion or extraction to bring the metal ions into a solution that can then be reacted with the chromogenic agent. researchgate.netfao.org

Metal IonSample MatrixAnalytical MethodDetection LimitRecovery (%)
Lead (Pb)Industrial WastewaterSpectrophotometry0.05 mg/L95 - 102
Copper (Cu)River WaterSpectrophotometry0.02 mg/L98 - 103
Zinc (Zn)Agricultural SoilSpectrophotometry0.1 mg/kg92 - 98
Cadmium (Cd)Contaminated SoilSpectrophotometry0.01 mg/kg96 - 101

This table presents illustrative data synthesized from typical performance characteristics of spectrophotometric methods for trace metal analysis.

Monitoring and Analysis of Rare Earth Element Contamination

The increasing use of rare earth elements (REEs) in modern technologies has led to concerns about their potential release into the environment. This compound has proven to be an effective reagent for the spectrophotometric determination of the total amount of REEs in various environmental and agricultural samples. nih.gov A notable application involves the formation of a stable complex with REEs in a sulfuric acid medium, which can be quantified by measuring its absorbance at a specific wavelength. nih.gov

The method has been successfully applied to a diverse range of samples, including soils, herbs, vegetables, and water, demonstrating its versatility in monitoring REE contamination. nih.gov The apparent molar absorptivity of the REE-Chlorophosphonazo mA complex is high, indicating a sensitive method suitable for trace-level analysis. nih.gov For instance, Beer's law has been shown to be obeyed for mixtures of rare-earth oxides in the range of 0-12 µg/25 ml. nih.gov

Sample TypeTarget AnalyteWavelength (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Agricultural SoilTotal REEs6768.17 x 10⁴
Water SamplesTotal REEs6768.17 x 10⁴
Herbal PlantsTotal REEs6768.17 x 10⁴

This table is based on research findings for the spectrophotometric determination of rare-earth elements using this compound. nih.gov

Development of "Green" Analytical Methods for Environmental Sustainability

In recent years, there has been a significant push towards developing analytical methods that are more environmentally friendly, a concept known as "Green Analytical Chemistry". nih.govmdpi.com This approach aims to minimize or eliminate the use and generation of hazardous substances throughout the analytical process. mdpi.com The principles of green analytical chemistry include reducing the use of toxic reagents, minimizing waste, and decreasing energy consumption. slideshare.netscispace.com

This compound contributes to the development of greener analytical methods in several ways. Spectrophotometric methods using this reagent can often be performed in aqueous solutions, reducing the need for large volumes of organic solvents. mdpi.com Furthermore, the high sensitivity of this compound allows for the miniaturization of analytical procedures, which in turn reduces the sample size and the amount of reagents required. slideshare.net These advancements align with the broader goals of environmental sustainability by making chemical analysis safer and less impactful on the environment. nih.govalliedacademies.org

Advanced Materials Science and Sensor Development

The unique chemical properties of this compound have also been exploited in the field of materials science, particularly for the creation of novel materials and sensors designed for environmental applications.

Fabrication of Novel Nanocomposites for Metal Ion Adsorption and Detection

Nanomaterials have emerged as highly effective adsorbents for the removal of heavy metal ions from contaminated water due to their high surface area and tailored surface chemistry. mdpi.comnih.gov this compound can be incorporated into or onto various nanomaterials to create functionalized nanocomposites with enhanced selectivity and capacity for metal ion adsorption.

For example, by immobilizing this compound on the surface of magnetic nanoparticles, a composite material can be synthesized that not only selectively binds to specific metal ions but can also be easily separated from the water using a magnetic field. mdpi.com This facilitates the efficient removal of contaminants and the potential for regeneration and reuse of the adsorbent material. The performance of these nanocomposites is often evaluated based on their adsorption capacity, which is the amount of metal ion that can be removed per unit mass of the adsorbent.

Nanocomposite MaterialTarget Metal IonAdsorption Capacity (mg/g)
Magnetic Chitosan-Chlorophosphonazo mAThorium (IV)150
Graphene Oxide-Chlorophosphonazo mALead (II)250
Silica Nanoparticles-Chlorophosphonazo mACopper (II)180

This table provides hypothetical yet representative data on the adsorption capacities of various nanocomposites functionalized with this compound for different metal ions.

Integration into Optical Sensor Architectures for Quantitative Analysis

Optical sensors offer a rapid, sensitive, and often portable means of detecting chemical species. mdpi.commdpi.com this compound is an ideal candidate for integration into optical sensor platforms due to its strong and specific colorimetric response to metal ions. These sensors typically involve the immobilization of the reagent on a solid support, such as a polymer film or a glass slide.

When the sensor comes into contact with a sample containing the target metal ion, the immobilized this compound reacts to produce a color change. This change in color can be measured using a simple spectrophotometer or even a digital camera, and the intensity of the color is directly related to the concentration of the metal ion. nih.gov This technology enables the development of low-cost, user-friendly devices for on-site environmental monitoring, providing real-time data on water quality without the need for complex laboratory instrumentation. jfda-online.com

Nuclear Material Analysis and Radiochemical Separations

This compound and its analogues, such as Chlorophosphonazo III, are robust chromogenic agents widely employed in the nuclear industry for the precise quantification of key elements. Their ability to form stable, distinctly colored complexes with actinides and lanthanides makes them invaluable for spectrophotometric analysis, a technique that measures substance concentration by assessing light absorption.

In the context of the nuclear fuel cycle, accurate determination of actinide and lanthanide concentrations in various process streams is critical for efficiency, safety, and accountability. Chlorophosphonazo reagents facilitate this by reacting with ions like plutonium (Pu) and various lanthanides to form complexes whose color intensity is directly proportional to the concentration of the metal ion.

Research has demonstrated that Chlorophosphonazo III forms stable complexes with lanthanides over a pH range of 1-4. The molar absorptivities of these complexes, a measure of how strongly they absorb light at a specific wavelength, tend to increase with the atomic number of the lanthanide, reaching a peak for elements like holmium and erbium. acb.org.uk This allows for sensitive and selective measurement of these elements, which are significant fission products in spent nuclear fuel.

For actinides, methods have been developed for the determination of microgram quantities of plutonium. One such method involves the formation of a plutonium-chlorophosphonazo III complex, which is then measured spectrophotometrically. spectrum-diagnostics.com This technique is highly valued for its excellent tolerance of many other metals and nonmetals commonly found in nuclear fuel-cycle materials. spectrum-diagnostics.com

Table 1: Spectrophotometric Determination of Selected Actinides and Lanthanides

Element/GroupReagentWavelength (λmax)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Key Findings
Lanthanides Chlorophosphonazo IIINot Specified~70,000 for Ho, Er, TmMolar absorptivity increases with atomic number, peaking around Holmium (Ho) and Erbium (Er). The complexes are stable for up to 65 hours. acb.org.uk
Plutonium (Pu) Chlorophosphonazo IIINot SpecifiedNot SpecifiedMethod allows measurement of 2.5 to 17.5 µg of Plutonium with a relative standard deviation of 1.5%. spectrum-diagnostics.com

To enhance the selectivity and sensitivity of spectrophotometric methods in complex matrices like dissolved nuclear fuel, extraction-photometric strategies are often employed. nih.gov These techniques involve the use of an organic solvent to selectively remove the metal-reagent complex from the initial aqueous sample. nih.gov This separation minimizes interference from other components in the sample matrix, thereby improving the accuracy of the quantification. nih.gov

A prime example is the analysis of plutonium, where the plutonium-chlorophosphonazo III complex is extracted from a 1.5 M hydrochloric acid solution into n-pentanol before the spectrophotometric measurement is taken. spectrum-diagnostics.com This preliminary extraction step is crucial. It not only concentrates the analyte but also isolates it from interfering ions that might be present, a common challenge in radiochemical analysis. For samples with particularly complex compositions, this extraction can be preceded by an anion-exchange column separation to achieve an even higher degree of purity and analytical tolerance. spectrum-diagnostics.com Such multi-stage separation and analysis schemes are fundamental to robust radiochemical analysis, ensuring that measurements are both accurate and reliable. nih.govnih.gov

Bioanalytical Applications (Analytical Method Development)

Beyond the nuclear field, Chlorophosphonazo reagents have been adapted for important applications in clinical and bioanalytical chemistry. The core principle remains the same: the formation of a colored complex with a target ion allows for its quantification in biological samples.

The accurate measurement of essential ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in biological fluids like blood serum and urine is vital for clinical diagnosis. Chlorophosphonazo III has proven to be an effective reagent for the routine determination of these ions. acb.org.uknih.gov

For magnesium determination, Chlorophosphonazo III is used as a metallochromic indicator that selectively binds to Mg²⁺ at an alkaline pH, resulting in a color change. acb.org.uknih.gov A key challenge in this analysis is the potential interference from calcium, which is typically present at much higher concentrations in serum. To overcome this, a chelating agent such as ethylene (B1197577) glycol tetraacetic acid (EGTA) is added to the reagent mixture. EGTA selectively binds to calcium ions, effectively masking them and preventing them from reacting with the Chlorophosphonazo III, thus ensuring that the colorimetric signal is specific to magnesium. acb.org.ukprotocols.io

Similarly, new methods have been developed for measuring serum calcium using Chlorophosphonazo III. nih.govnih.gov These methods offer improvements over older techniques, demonstrating better linearity and reagent stability. nih.gov By carefully controlling the reaction conditions, such as pH, and sometimes using additives like vanadate (B1173111) to control nonspecific reactions with proteins like albumin, reliable and accurate calcium measurements can be achieved. nih.gov

Table 2: Bioanalytical Spectrophotometric Methods Using Chlorophosphonazo III

AnalyteSample TypeWavelength (λmax)Key Methodological FeaturesPerformance Characteristics
Magnesium (Mg²⁺) Serum, Plasma, Urine600 - 630 nmCalcium ions are masked by the addition of EGTA. The assay is performed at an alkaline pH. acb.org.ukspectrum-diagnostics.comprotocols.ioThe reaction is linear up to a magnesium concentration of 5.0 mg/dL. The minimum detection limit is 0.2 mg/dL. spectrum-diagnostics.com
Calcium (Ca²⁺) SerumNot SpecifiedA new method was developed using an acid medium to improve linearity and reagent stability. nih.govThe method showed linearity from 0-7.0 mmol/L. Within-run and between-run variations (CV) were 0.92-1.01% and 0.75-1.43%, respectively. nih.gov

Future Research Trajectories and Innovations with Chlorophosphonazo Ma

Leveraging Machine Learning and Chemometrics for Analytical Prediction and Optimization

The integration of machine learning (ML) and chemometrics into analytical chemistry offers powerful tools for predicting reagent behavior and optimizing analytical methods. For Chlorophosphonazo mA, ML algorithms can be employed to:

Predict Optimal Conditions: Chemometric models, such as Partial Least Squares Regression (PLS) and Principal Component Regression (PCR), can analyze complex datasets to identify optimal parameters (e.g., pH, temperature, reagent concentration) for this compound-based assays, leading to improved sensitivity and selectivity brieflands.comresearchgate.netmdpi.comirispublishers.com.

Develop Predictive Models: Machine learning algorithms can be trained on experimental data to predict the performance of this compound in new matrices or under varied conditions, reducing the need for extensive empirical testing insightsoftware.comnih.govmathworks.comresearchgate.net.

Reagent Design and Screening: ML can assist in the in silico design and screening of novel Chlorophosphonazo-type reagents by predicting their binding affinities and spectral responses, thereby accelerating the discovery of compounds with enhanced properties acs.orgbgsu.eduresearchgate.net.

Rational Design of Next-Generation Chlorophosphonazo-Type Reagents with Enhanced Selectivity and Sensitivity

The development of new reagents with improved analytical characteristics is a continuous pursuit. Rational design strategies for Chlorophosphonazo-type compounds will focus on:

Structure-Activity Relationships (SAR): Investigating the SAR of this compound and its analogues will guide the synthesis of new derivatives. Modifications to the molecular structure can be systematically explored to fine-tune electronic properties, steric hindrance, and binding sites, thereby enhancing selectivity for specific analytes and increasing sensitivity capes.gov.brnih.govdojindo.co.jpgriffith.edu.au.

Targeted Modifications: Introducing specific functional groups or altering the conjugation length of the chromophore can lead to reagents that exhibit stronger color changes or fluorescence responses upon analyte binding. This approach aims to create next-generation indicators with superior performance compared to existing ones researchgate.netacs.orgacs.orgresearchgate.net.

Supramolecular Chemistry Integration: Incorporating supramolecular recognition elements could lead to highly selective binding events, further improving the analytical performance of Chlorophosphonazo-type reagents.

Miniaturization and Automation of this compound-Based Analytical Systems

The trend towards portable, automated, and miniaturized analytical devices is transforming laboratory and field analysis. This compound can be integrated into:

Lab-on-a-Chip (LOC) Devices: Microfluidic platforms, or LOC systems, offer a miniaturized environment for chemical reactions and detection. Integrating this compound into LOC devices allows for reduced reagent consumption, faster analysis times, and the development of portable analytical instruments for in situ monitoring nih.govnih.govmdpi.commdpi.comacs.orgnih.govmdpi.comelveflow.com. These systems can perform complex assays with minimal sample volumes.

Automated Flow Injection Analysis (FIA): Automation of analytical procedures, such as FIA, can significantly improve throughput and reproducibility. This compound can be employed in automated spectrophotometric systems for continuous monitoring of analytes, as demonstrated in systems for hydrogen peroxide determination aip.orgdrawellanalytical.comresearchgate.netnih.gov.

Paper-Based Analytical Devices (PADs): The development of low-cost, disposable paper-based analytical devices offers a promising avenue for point-of-care testing and field analysis. This compound could be immobilized on paper substrates for simple, colorimetric detection methods mdpi.com.

Exploration of Novel Photophysical Phenomena for Advanced Detection Principles

Beyond traditional colorimetric detection, exploring novel photophysical phenomena can unlock new detection principles for this compound and related compounds:

Fluorescence Enhancement and Quenching Mechanisms: Understanding and exploiting phenomena like Chelation-Enhanced Fluorescence (CHEF) and Chelation-Enhanced Quenching (CHEQ) can lead to more sensitive fluorescent probes. Research into how metal ion binding affects the photophysical properties of this compound analogues can guide the design of "turn-on" or "turn-off" fluorescent sensors researchgate.netacs.orgacs.orgresearchgate.netnih.gov.

Plasmon-Enhanced Fluorescence (MEF): The interaction of fluorophores with metallic nanostructures can lead to enhanced fluorescence. Integrating this compound derivatives with plasmonic nanoparticles could create highly luminous and photostable nanosensors rsc.org.

Aggregation-Induced Enhanced Emission (AIEE): This phenomenon, where molecules exhibit stronger fluorescence upon aggregation, offers another pathway for developing sensitive detection systems. Designing Chlorophosphonazo-type molecules that display AIEE could lead to novel sensing strategies rsc.org.

Ratiometric Sensing: Developing ratiometric sensors, which use the ratio of fluorescence intensities at two different wavelengths, can provide more robust and accurate measurements, mitigating issues related to variations in excitation intensity or probe concentration acs.orgfrontiersin.org.

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